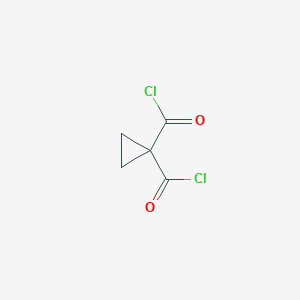

1,1-Cyclopropanedicarbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,1-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJXTLGNVAYKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575810 | |

| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34782-60-0 | |

| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility and Handling of 1,1-Cyclopropanedicarbonyl Chloride

Executive Summary

1,1-Cyclopropanedicarbonyl chloride (also known as cyclopropane-1,1-dicarbonyl dichloride) is a highly reactive, geminal di-acid chloride derived from cyclopropane-1,1-dicarboxylic acid. It serves as a critical electrophilic building block in the synthesis of spiro-fused heterocycles, particularly spiro-barbiturates, spiro-hydantoins, and other quaternary carbon-containing pharmacophores found in antiviral and anticonvulsant agents.

Due to the high reactivity of the gem-dicarbonyl moiety, this compound is rarely stored for extended periods. It is typically generated in situ or isolated via distillation for immediate use. This guide defines the solubility profile, solvent compatibility limits, and handling protocols required to maintain the integrity of this moisture-sensitive reagent during experimental workflows.

Physicochemical Profile & Reactivity[1][2][3]

Understanding the structural constraints of the cyclopropane ring is essential for predicting solubility and reactivity.

-

Chemical Structure: A cyclopropane ring with two acid chloride groups (-COCl) attached to the C1 carbon.

-

Molecular Formula: C₅H₄Cl₂O₂

-

Molecular Weight: 166.99 g/mol

-

Physical State: Typically a colorless to pale yellow liquid or low-melting solid (dependent on purity).

-

Reactivity: The gem-disubstitution creates steric strain (Thorpe-Ingold effect), making the carbonyl carbons highly electrophilic. It reacts violently with nucleophiles (water, alcohols, amines).

Mechanistic Implication for Solvents

Unlike stable solids where "solubility" refers to saturation equilibrium, "solubility" for this compound refers to chemical compatibility . The compound is miscible in most aprotic organic solvents but will decompose in protic solvents via nucleophilic acyl substitution.

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving, reacting, or extracting this compound.

Table 1: Solvent Compatibility Guide

| Solvent Class | Specific Solvent | Compatibility | Status | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Excellent | ✅ Recommended | Primary solvent for synthesis and handling. High solubility; easy removal. |

| Chloroform (CHCl₃) | Excellent | ✅ Recommended | Good alternative to DCM; often used in NMR analysis. | |

| 1,2-Dichloroethane | Good | ✅ Recommended | Suitable for higher temperature reflux reactions. | |

| Aromatic Hydrocarbons | Toluene | Excellent | ✅ Recommended | Ideal for scale-up and azeotropic removal of impurities. |

| Benzene | Good | ✅ Recommended | Historically used, but Toluene is preferred due to toxicity. | |

| Ethers | Tetrahydrofuran (THF) | Good | ⚠️ Caution | Must be anhydrous . Commercial THF often contains stabilizers/water that trigger hydrolysis. |

| Diethyl Ether | Good | ✅ Recommended | Good for extraction, but volatility requires care.[1][2] | |

| 1,4-Dioxane | Good | ✅ Recommended | Useful for higher boiling point requirements than ether. | |

| Protic Solvents | Water | Incompatible | ❌ DANGER | Violent hydrolysis releases HCl gas and reverts to diacid. |

| Methanol / Ethanol | Incompatible | ❌ DANGER | Rapid exotherm; converts chloride to methyl/ethyl esters. | |

| Polar Aprotic | DMSO | Incompatible | ❌ Avoid | Can act as an oxidant (Swern-type) or nucleophile; risk of decomposition. |

| DMF | Conditional | ⚠️ Catalytic | Use only in catalytic amounts (with SOCl₂) to promote synthesis. Bulk DMF may react. | |

| Alkanes | Hexanes / Heptane | Poor to Moderate | ⚠️ Solubility Limit | Often used to precipitate impurities; the dichloride may oil out. |

Decision Logic: Solvent Selection

The choice of solvent dictates the stability of the intermediate. The following decision tree illustrates the logical flow for selecting a solvent based on the intended application.

Figure 1: Solvent selection logic to prevent decomposition of the acid chloride.

Experimental Protocols

Synthesis and Solubilization (In-Situ Generation)

Since the commercial availability of the dichloride is limited, it is standard practice to synthesize it from 1,1-cyclopropanedicarboxylic acid (CAS 598-10-7) and solubilize it immediately.

Reagents:

-

1,1-Cyclopropanedicarboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (2.5 - 3.0 equiv)

-

Catalytic DMF (1-2 drops)

-

Solvent: Neat (preferred) or Toluene/DCM.

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).

-

Addition: Charge the flask with 1,1-cyclopropanedicarboxylic acid.

-

Chlorination: Add Thionyl Chloride dropwise. If using a solvent, suspend the diacid in dry DCM or Toluene first.

-

Activation: Add 1-2 drops of dry DMF. Evolution of SO₂ and HCl gas will commence immediately.

-

Reflux: Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Benzene/Toluene, or 75°C for neat SOCl₂) for 2-4 hours until gas evolution ceases and the solution becomes clear.

-

Isolation (Optional): Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator with a base trap).

-

Solubilization: The resulting residue (this compound) can be redissolved immediately in anhydrous DCM or THF for the next step (e.g., reaction with urea to form spiro-barbiturates).

Quality Control: Checking for Hydrolysis

Before using a stored solution of the dichloride:

-

Take a 50 µL aliquot.

-

Dilute with dry CDCl₃.

-

1H NMR Check: Look for the disappearance of the carboxylic acid proton (broad singlet >10 ppm) and the shift of the cyclopropane ring protons.

-

Visual Check: Turbidity in DCM usually indicates hydrolysis (formation of insoluble diacid or anhydride oligomers).

Case Study: Application in Spiro-Barbiturate Synthesis

The solubility of the dichloride dictates the success of nucleophilic substitutions. In the synthesis of spiro[2.5]octane-4,8-dione derivatives, the dichloride must be dissolved in a solvent that solubilizes the electrophile but does not quench it.

-

Reaction: this compound + Urea derivatives.

-

Preferred Solvent System: Dry Chloroform or DCM.

-

Why? These solvents dissolve the acid chloride completely. While urea has low solubility in DCM, the reaction proceeds at the interface or as the urea slowly dissolves, driven by the irreversible formation of HCl (often scavenged by a base like pyridine).

Figure 2: Synthesis workflow highlighting the critical solubilization step.

Safety and Handling

-

Corrosivity: The compound hydrolyzes to release HCl. It is corrosive to tissue and metals.

-

Pressure: Reactions involving this compound often generate gas (HCl/SO₂). Ensure reaction vessels are vented through a scrubber (NaOH trap).

-

PPE: Neoprene or Nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

References

-

Organic Syntheses. "Cyclopropane-1,1-dicarboxylic acid". Org.[3][2] Synth.1978 , 58, 113. Link (Foundational protocol for the precursor and its derivatives).

-

Master Organic Chemistry. "Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids". Link (Mechanistic basis for the synthesis of the dichloride).

-

ChemicalBook. "Cyclopropanecarbonyl chloride Properties and Handling". Link (General handling data for cyclopropane acid chlorides).

-

Trelleborg. "Chemical Compatibility Guide for Solvents". Link (Reference for solvent-material compatibility).

Sources

Geminal Engineering: A Comparative Technical Guide to 1,1-Cyclopropanedicarbonyl Chloride and Cyclopropanecarboxylates

Executive Summary: The "Loaded Spring" of Small Rings

In the landscape of medicinal chemistry, the cyclopropane ring acts as a unique bioisostere, offering rigid geometric constraints and metabolic stability.[1] However, the synthetic utility of this scaffold diverges sharply depending on the functionalization at the C1 position.

This guide analyzes the critical operational and reactivity differences between 1,1-Cyclopropanedicarbonyl chloride (the highly reactive, gem-disubstituted acylating agent) and the broader class of Cyclopropanecarboxylates (often stable esters used as Donor-Acceptor cyclopropanes).

The Core Distinction:

-

Cyclopropanecarboxylates function primarily as masked electrophiles or Donor-Acceptor (D-A) systems. They are stable precursors often requiring Lewis Acid activation to trigger ring-opening or rearrangement.

-

This compound is a bifunctional acylating engine. Driven by the Thorpe-Ingold effect, it is pre-organized to form spiro-heterocycles (e.g., spiro-barbiturates) while retaining the cyclopropane ring, provided nucleophilic attack occurs faster than ring fragmentation.

Part 1: Structural & Electronic Divergence

The reactivity difference is not merely about "acid chloride vs. ester"; it is governed by the interplay of Ring Strain (~27.5 kcal/mol) and the Gem-Dialkyl (Thorpe-Ingold) Effect .

The Geminal Effect

In this compound, the two electrophilic acyl chloride groups are locked in a rigid geometry. The internal C-C-C bond angle (~60°) forces the external Cl-C-C-Cl angle to expand. This "scissoring" effect brings the two reactive carbonyl carbons closer together in space compared to acyclic analogs (like malonyl chloride), significantly accelerating cyclization reactions with dinucleophiles.

Reactivity Matrix

| Feature | This compound | Cyclopropanecarboxylates (Esters) |

| Primary Reactivity | Acylation (Carbonyl attack) | Ring Opening (Homo-conjugate addition) |

| Electronic State | Super-Electrophile (Activated) | Dormant / Latent Electrophile |

| Stability | Moisture Sensitive (Hydrolyzes to HCl + Diacid) | Stable (Requires strong base/acid to react) |

| Key Application | Synthesis of Spiro-heterocycles (Barbiturates, Hydantoins) | Donor-Acceptor (D-A) Cyclopropane Chemistry |

| Ring Strain Risk | High: Thermal decarboxylation or ring fission if overheated. | Moderate: Ring opens selectively with Lewis Acids (e.g., |

Part 2: Synthetic Utility & Workflows

The "Build" Workflow: this compound

This reagent is rarely "bought" in bulk due to stability; it is "built" in situ or freshly distilled. It is the gold standard for creating spiro-linked drugs where the cyclopropane ring provides a rigid exit vector.

Mechanism of Action:

-

Activation: The acid chloride is generated from the diacid.

-

Double Acylation: Reacts with urea, thiourea, or amidines.

-

Spiro-Cyclization: The geminal effect drives the second closure rapidly, preventing polymerization.

The "Open" Workflow: Cyclopropanecarboxylates

Dicarboxylates (esters) are used when the goal is to break the ring or rearrange it. In D-A cyclopropane chemistry, the two ester groups pull electron density, making the C2-C3 bond susceptible to nucleophilic attack, leading to ring opening.

Visualization: Reactivity Pathways

Figure 1: Divergent synthetic pathways. The Chloride pathway (Red) retains the ring for spiro-scaffolds, while the Ester pathway (Blue) often serves as a gateway to ring-opening reactions.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating protocol for generating the activated intermediate.

Reagents:

-

1,1-Cyclopropanedicarboxylic acid (1.0 eq) [CAS: 598-10-7][2]

-

Thionyl Chloride (

) (2.5 eq) or Oxalyl Chloride -

DMF (Catalytic, 2-3 drops)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (

or -

Suspension: Suspend the diacid in anhydrous DCM (0.5 M concentration). Add catalytic DMF.

-

Addition: Add

dropwise at 0°C. Validation: Observe vigorous gas evolution ( -

Reflux: Once addition is complete, warm to reflux (40°C) for 2-3 hours.

-

Endpoint Check: Solution should become clear and homogeneous. Aliquot NMR should show loss of -COOH proton.

-

-

Isolation: Concentrate under reduced pressure to remove excess

.-

Critical: Do not overheat (>50°C) during concentration to prevent decarboxylation.

-

-

Product: The resulting oil is the crude dichloride, used immediately for the next step (e.g., reaction with urea).

Protocol B: Synthesis of Spiro-Barbiturate (Cyclopropane-1,1-dicarboxamide derivative)

Utilizing the dichloride to form a spiro-heterocycle.

-

Reaction: Dissolve Urea (1.1 eq) in anhydrous THF.

-

Addition: Add the crude this compound (from Protocol A) dropwise at 0°C.

-

Workup: The reaction typically precipitates the spiro-barbiturate or requires a simple aqueous wash to remove HCl salts.

Part 4: Handling, Safety, and Stability

Moisture Sensitivity[3]

-

This compound: Reacts violently with water. Hydrolysis generates HCl gas and reverts to the diacid. Must be stored under inert gas (Argon/Nitrogen) and ideally used freshly prepared.

-

Cyclopropanecarboxylates: Generally stable at room temperature. Can be stored on the shelf.

Thermal Instability (Decarboxylation)

The 1,1-dicarboxylic acid derivatives are prone to thermal decarboxylation .

-

If the dichloride is heated excessively (>100°C) without a nucleophile, it may degrade to cyclopropanecarbonyl chloride (mono-chloride) via loss of

(or -

Safety Note: Always perform distillations under high vacuum to keep temperatures low.

Toxicological Profile

-

Acyl Chlorides: Lachrymators, corrosive, cause severe skin burns.

-

Cyclopropanes: Many derivatives are biologically active (neuroactive). Handle all intermediates as potential potent compounds.

References

-

Synthesis of 1,1-Cyclopropanedicarboxylic acid (Precursor)

-

Reactivity of Cyclopropane Derivatives (Thorpe-Ingold Effect)

- Jung, M. E., & Piizzi, G. (2005).

-

Donor-Acceptor Cyclopropane Chemistry (Ring Opening)

-

Cyclopropanecarbonyl Chloride (Mono-chloride comparison)

- PubChem Compound Summary for CID 77382.

-

Spiro-Barbiturate Synthesis

- Journal of Medicinal Chemistry (Historical references on spiro-barbiturates utilizing cyclopropane-1,1-dicarbonyl chloride as intermedi

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropane-1,1-dicarboxylic acid-598-10-7 [ganeshremedies.com]

- 3. シクロプロパンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro-Compounds Using 1,1-Cyclopropanedicarbonyl Chloride

Abstract

This document provides a detailed guide for the synthesis of spiro-compounds utilizing 1,1-cyclopropanedicarbonyl chloride as a versatile building block. Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry due to their unique three-dimensional structures and ability to enhance pharmacological properties.[1][2][3] This guide focuses on the application of this compound in constructing spiro-diketones via Friedel-Crafts acylation and provides detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and experimental causality.

Introduction: The Strategic Value of Spirocycles

Spiro-compounds represent a fascinating and increasingly important class of molecules in organic synthesis and drug discovery. The central spiro-atom, a quaternary carbon, locks the two constituent rings in a nearly perpendicular orientation. This conformational rigidity provides a well-defined three-dimensional architecture that can interact with biological targets with high specificity and potency.[3]

The incorporation of spirocyclic motifs into drug candidates has been shown to improve a range of critical parameters, including:

-

Potency and Selectivity: By restricting conformational flexibility, spiro-scaffolds can optimize the presentation of pharmacophoric elements for target binding, reducing off-target interactions.[4]

-

Physicochemical Properties: Spirocycles can modulate lipophilicity and solubility, key factors in determining a drug's pharmacokinetic profile.[1][2][5]

-

Metabolic Stability: The quaternary spirocenter is often resistant to metabolic degradation, enhancing the in vivo lifetime of a drug.[1]

-

Novelty and IP Space: The unique structures offered by spirocycles allow for the exploration of novel chemical space, providing a significant advantage in intellectual property generation.[1]

This compound is a highly reactive and efficient precursor for the construction of these valuable scaffolds. Its strained three-membered ring and two electrophilic acyl chloride groups make it an ideal dielectrophile for reactions with a variety of nucleophilic partners.

Caption: Mechanism of spiro-diketone formation.

Experimental Protocols

Safety Precaution: Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Aluminum chloride is a water-reactive and corrosive solid. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of Spiro[cyclopropane-1,1'-indane]-2',3'-dione from Benzene

This protocol details the synthesis of a common spiro-diketone via the reaction of this compound with benzene.

Materials and Reagents:

-

This compound (≥98%)

-

Aluminum chloride, anhydrous (AlCl₃, ≥99%)

-

Benzene, anhydrous (≥99.8%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel, pressure-equalizing

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Experimental Workflow:

Caption: Experimental workflow for spiro-diketone synthesis.

Step-by-Step Procedure:

-

Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas. Ensure all glassware is scrupulously dry.

-

Charging Reagents: To the flask, add anhydrous benzene (1.2 eq.) and anhydrous DCM. Begin stirring and cool the mixture to 0°C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq.).

-

Scientist's Note (Causality): AlCl₃ is added before the acyl chloride to form the reactive complex with the solvent/substrate. Adding it portion-wise helps control the initial exotherm. A slight excess of Lewis acid ensures complete activation of both carbonyl groups.

-

-

Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution to the cooled, stirring reaction mixture dropwise over 30-60 minutes.

-

Scientist's Note (Causality): Slow, dropwise addition is crucial to control the reaction rate and prevent excessive heat generation, which can lead to side reactions and reduced yield.

-

-

Reaction: After the addition is complete, maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by dropwise addition of concentrated HCl until the aluminum salts dissolve.

-

Scientist's Note (Trustworthiness): This is a highly exothermic step. Quenching at 0°C and adding ice/acid slowly prevents the temperature from rising uncontrollably. The acid hydrolyzes the aluminum complexes and protonates any intermediates.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

-

Scientist's Note (Trustworthiness): The bicarbonate wash is essential to remove HCl. Effervescence (CO₂ evolution) will be observed. The brine wash helps to remove bulk water from the organic phase before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

The described methodology is applicable to a range of aromatic and heteroaromatic substrates. The reactivity of the substrate will influence the required reaction conditions.

| Aromatic Substrate | Lewis Acid | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzene | AlCl₃ | 0 to RT | 18 | 75-85 |

| Toluene | AlCl₃ | 0 to RT | 16 | 80-90 (mixture of isomers) |

| Anisole | AlCl₃ | -20 to 0 | 12 | 65-75 (para-isomer favored) |

| Naphthalene | AlCl₃ | 0 to 50 | 24 | 50-60 |

Note: Yields are representative and can vary based on reaction scale and purity of reagents. Electron-rich substrates like anisole are more reactive and require lower temperatures to prevent side reactions.

Conclusion

This compound serves as a powerful and direct precursor for the synthesis of complex spiro-diketones. The Friedel-Crafts acylation protocol detailed in this guide is a reliable and scalable method for accessing these valuable scaffolds. By understanding the underlying mechanism and paying close attention to experimental details, particularly the anhydrous conditions and controlled addition of reagents, researchers can successfully synthesize a diverse library of spiro-compounds for applications in drug discovery, materials science, and synthetic chemistry.

References

- Vertex AI Search. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate.

- Varela MT, Dias GG, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287:117368.

- Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.

- Expert Opinion on Drug Discovery. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?

- eBooks. (n.d.). Spiro Compounds - Synthesis and Applications.

- MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.

Sources

Application Note: Protocol for Reacting 1,1-Cyclopropanedicarbonyl Chloride with Primary Amines

Abstract & Introduction

The incorporation of the 1,1-cyclopropanediyl moiety into bioactive molecules is a high-value strategy in medicinal chemistry. This gem-disubstituted scaffold introduces specific conformational restrictions (the "Thorpe-Ingold" or gem-dimethyl effect) that can lock pharmacophores into active conformations, improve metabolic stability by blocking P450 oxidation sites, and increase lipophilicity.

This application note details the protocol for reacting 1,1-cyclopropanedicarbonyl chloride (1,1-CPDC) with primary amines . While 1,1-CPDC is a potent electrophile, its bifunctional nature presents specific challenges, primarily the competition between mono-acylation, bis-acylation, and potential cyclization.

Target Audience: Medicinal chemists and process development scientists optimizing the synthesis of N,N'-disubstituted-1,1-cyclopropanedicarboxamides (Bis-amides).

Reaction Mechanism & Strategic Considerations

The Electrophile: this compound

Unlike standard acid chlorides, 1,1-CPDC possesses two acyl chloride groups attached to a strained quaternary carbon.

-

Reactivity: Highly reactive towards nucleophiles. The second acyl group remains reactive after the first substitution, driving the reaction toward the bis-amide (diamide) product when excess amine is present.

-

Cyclization Risk: Reaction with 1,2-diamines can lead to 7-membered diazepines. Reaction with urea derivatives can form spiro-barbiturates. However, with simple primary amines, the formation of the strained 4-membered spiro-imide (3-azaspiro[2.3]hexane system) is energetically unfavorable under mild conditions; the open-chain bis-amide is the thermodynamic product.

Reaction Scheme

Figure 1: Stepwise formation of the bis-amide product. The quaternary center does not significantly hinder the second addition.

Experimental Protocol: Synthesis of Bis-Amides

Materials & Safety

-

This compound: Corrosive, lachrymator, moisture-sensitive. Store under inert gas at 2–8°C.

-

Primary Amine: 2.1 to 2.5 equivalents relative to the diacid chloride.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine can be used as both solvent and base for sluggish amines.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Standard Procedure (Anhydrous Conditions)

Scale: 1.0 mmol 1,1-CPDC (approx. 175 mg, depending on purity/source).

| Step | Action | Critical Technical Note |

| 1 | Prepare Amine Solution: In a round-bottom flask under N₂/Ar, dissolve the Primary Amine (2.2 mmol, 2.2 eq) and TEA (2.5 mmol, 2.5 eq) in anhydrous DCM (5 mL). | Excess amine ensures complete conversion to the bis-amide. |

| 2 | Cool: Cool the amine solution to 0°C using an ice bath. | Controls the exotherm; 1,1-CPDC reacts violently. |

| 3 | Add Acid Chloride: Dissolve 1,1-CPDC (1.0 mmol, 1.0 eq) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10–15 minutes. | Rapid addition can cause local overheating and impurities. |

| 4 | Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. | Monitor by TLC or LCMS. The intermediate mono-chloride is rarely observed if stoichiometry is correct. |

| 5 | Quench: Add saturated aqueous NaHCO₃ (10 mL). | Neutralizes HCl salts and hydrolyzes any trace unreacted acid chloride. |

| 6 | Workup: Separate phases. Extract aqueous layer with DCM (2 x 10 mL). Combine organics. Wash with 1N HCl (to remove unreacted amine), then Brine. | Solubility Check: Bis-amides are often insoluble in water but may precipitate from DCM. If a solid forms during quench, filter it directly. |

| 7 | Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or Ethanol if necessary. | Bis-amides typically have high melting points and crystallize well. |

Variation: Schotten-Baumann Conditions (Biphasic)

Best for water-soluble amines or amino acids.

-

Dissolve the amine (2.5 eq) in 1N NaOH (3.0 eq).

-

Cool to 0°C.

-

Add 1,1-CPDC (1.0 eq) dissolved in a minimal amount of DCM or Toluene dropwise with vigorous stirring.

-

The product often precipitates out of the aqueous/organic interface. Filter and wash with water.[1]

Troubleshooting & Optimization Guide

Decision Matrix for Solvent & Base Selection

| Variable | Recommendation | Rationale |

| Non-polar Amines | DCM + TEA | Standard solubility; easy workup (TEA·HCl is water soluble). |

| Polar/Salt Amines | DMF + DIPEA | DMF solubilizes amine salts; DIPEA is non-nucleophilic. |

| Acid-Sensitive | THF + K₂CO₃ (s) | Use solid inorganic base to scavenge HCl without soluble amine base excess. |

| Low Reactivity | Pyridine (Solvent) | Pyridine acts as an acyl transfer catalyst (forming the N-acylpyridinium ion). |

Handling Side Reactions

-

Hydrolysis: The cyclopropane ring does not hydrolyze, but the acid chloride does. Symptom: Formation of 1,1-cyclopropanedicarboxylic acid (white solid, soluble in base). Fix: Ensure solvents are anhydrous; dry glassware.

-

Mono- vs. Bis-Acylation:

-

Goal: Bis-amide: Use >2.2 eq amine.

-

Goal: Mono-amide:Difficult with diacid chloride. The second chloride reacts faster than the first can be isolated. Strategy: Use 1,1-cyclopropanedicarboxylic anhydride or the mono-ethyl ester acid chloride instead of the diacid chloride.

-

Workflow Visualization

Figure 2: Decision tree for selecting the optimal workup and reaction conditions.

References

-

Preparation of Cyclopropane-1,1-dicarboxylic acid and derivatives. Organic Syntheses, Coll. Vol. 6, p. 320 (1988); Vol. 60, p. 66 (1981). Link

-

Synthesis of N,N'-dibenzyl-1,1-cyclopropanedicarboxamides. Organic Syntheses, Vol. 95, pp. 289-309 (2018). Link[2]

-

Cyclopropyl Carboxamides as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 55(11), 4961-4974 (2011). Link

-

1,1-Cyclopropanedicarboxamide Structure & Properties. PubChem Compound Summary. Link

-

Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Link

Sources

Application Note: Synthesis of Agrochemical Intermediates using 1,1-Cyclopropanedicarbonyl Chloride

Executive Summary

This guide details the synthetic utility of 1,1-cyclopropanedicarbonyl chloride (CAS 4023-34-1), a highly reactive "C3-gem-disubstituted" building block. Unlike simple cyclopropanecarbonyl derivatives, the 1,1-dicarbonyl functionality allows for the rapid construction of spiro-fused heterocycles (relevant to KARI-inhibitor herbicides) and bis-amide motifs (relevant to ryanodine receptor-modulating insecticides).

The cyclopropane ring acts as a "privileged scaffold" in agrochemistry, imparting metabolic stability against oxidative degradation (blocking

Strategic Reaction Pathways

The utility of this compound lies in its ability to undergo double nucleophilic substitution. The high reactivity of the bis-acid chloride—compared to its diester counterparts—enables cyclization reactions to proceed under milder conditions, often avoiding the high temperatures that degrade sensitive amine nucleophiles.

Pathway Visualization

The following diagram illustrates the divergent synthesis of key agrochemical classes from this single precursor.

Figure 1: Divergent synthetic pathways. The acid chloride serves as the linchpin for accessing both spiro-cyclic herbicides and linear diamide insecticides.

Experimental Protocols

Protocol A: In-Situ Generation of this compound

Rationale: The acid chloride is moisture-sensitive and best prepared fresh. While thionyl chloride (

Materials:

-

1,1-Cyclopropanedicarboxylic acid (1.0 equiv)

-

Thionyl chloride (2.5 equiv)

-

N,N-Dimethylformamide (DMF) (0.05 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) with 1,1-cyclopropanedicarboxylic acid suspended in anhydrous DCM (0.5 M).

-

Activation: Add DMF (catalytic) followed by the dropwise addition of thionyl chloride at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 3–4 hours. Gas evolution (

, -

Isolation: Concentrate the mixture under reduced pressure to remove excess

and solvent. -

Validation: A small aliquot can be quenched with methanol; GC-MS analysis of the resulting dimethyl ester should show >98% conversion.

-

Note: The crude oil is used immediately in Protocols B and C.

-

Protocol B: Synthesis of Spiro[2.5]octane-4,6,8-trione (Herbicidal Scaffold)

Target Class: KARI (Ketol-acid reductoisomerase) Inhibitors / Spiro-barbiturates. Mechanism: Double N-acylation of urea followed by cyclization. The rigidity of the cyclopropane ring facilitates the ring closure (Gem-dimethyl effect) [3].

Materials:

-

Freshly prepared this compound (from Protocol A)

-

Urea (1.1 equiv) or N-substituted urea

-

Triethylamine (

) (2.2 equiv) -

Solvent: Toluene or THF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the urea derivative in anhydrous THF. If solubility is poor, use Toluene/DMF (10:1). Add

and cool to 0°C. -

Addition: Dissolve the acid chloride in THF and add dropwise to the urea solution over 30 minutes. Crucial: Slow addition prevents oligomerization.

-

Cyclization: Warm to room temperature and stir for 2 hours. Then, heat to 60°C for 4 hours to drive the second acylation (ring closure).

-

Workup: Quench with 1N HCl (cold). Extract with Ethyl Acetate.

-

Purification: The spiro-trione often precipitates upon acidification. Recrystallize from Ethanol/Water.

Data Specification:

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Appearance | White crystalline solid |

| 1H NMR Characteristic |

Protocol C: Synthesis of N,N'-Bis(aryl)cyclopropane-1,1-dicarboxamides

Target Class: Diamide Insecticides (Ryanodine Receptor analogs). Rationale: This protocol uses the acid chloride to overcome the low nucleophilicity of electron-deficient anilines often used in potent insecticides (e.g., fluoro-anilines) [4].

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (2.1 equiv) (e.g., 2-methyl-4-heptafluoroisopropyl aniline)

-

Base: Pyridine (2.5 equiv) or

(Schotten-Baumann conditions) -

Solvent: DCM (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the aniline and pyridine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Acylation: Add the acid chloride (dissolved in DCM) dropwise. The reaction is highly exothermic; maintain temperature <5°C.

-

Completion: Stir at room temperature for 12 hours.

-

Workup: Wash organic layer successively with 1N HCl (to remove pyridine), Sat.

, and Brine.[1][2] -

Crystallization: Concentrate and triturate with Hexanes/Ether to yield the diamide.

Mechanistic Insight: The Spiro-Cyclization

The formation of the spiro-barbiturate scaffold involves a stepwise acylation. The first acylation is fast, forming an acyclic ureido-acid chloride intermediate. The second step (ring closure) is entropically favored by the cyclopropane ring strain (Thorpe-Ingold effect), which forces the carbonyls into proximity with the distal nitrogen.

Figure 2: Mechanistic pathway for spiro-cyclization. The "Conformational Lock" is the rate-determining geometric constraint provided by the cyclopropane ring.

References

-

W. A. Donaldson. "Synthesis of cyclopropane containing natural products." Tetrahedron, 57(41), 8589-8627. Link

-

G. Wu, et al. "A preparation method of cyclopropanecarbonyl chloride." CN Patent 118812351A. Link

-

X. H. Liu, et al. "Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues." Pesticide Biochemistry and Physiology, 188, 105228. Link

-

T. P. Selby, et al. "Synthesis and biological activity of novel dicyano-containing cyclopropane-1-carboxamides." ResearchGate. Link

Sources

Application Note: Esterification of 1,1-Cyclopropanedicarbonyl Chloride

This Application Note and Protocol guide details the esterification of 1,1-Cyclopropanedicarbonyl chloride. It is designed for researchers requiring high-fidelity synthesis of cyclopropane-1,1-dicarboxylates, particularly for drug discovery applications where this moiety serves as a conformationally restricted bioisostere.

Executive Summary & Strategic Analysis

The 1,1-cyclopropanedicarboxylate motif is a critical structural element in medicinal chemistry, often used to restrict the conformational flexibility of amino acids (e.g., glutamate analogs) or to introduce metabolic stability. While simple symmetric esters (dimethyl, diethyl) are industrially prepared via the alkylation of malonates with 1,2-dihaloethanes, the acid chloride route described here is superior for:

-

Complex/Precious Alcohols: When the alcohol is the limiting reagent or structurally complex (e.g., a chiral intermediate).

-

Mixed Esters: Enabling the sequential functionalization of the two carbonyls.

-

Rapid Library Generation: High-throughput parallel synthesis where alkylation conditions (strong base, high heat) are incompatible with other functional groups.

Core Challenges

-

Geminal Reactivity: The proximity of two electrophilic carbonyls on a strained ring creates steric crowding.

-

Stability: this compound is moisture-sensitive and can degrade if not handled under strictly anhydrous conditions.

-

Ring Strain: While the cyclopropane ring is robust, strong nucleophiles or extreme Lewis acids can trigger ring-opening side reactions.

Reaction Mechanism & Pathway

The transformation follows a classic nucleophilic acyl substitution (addition-elimination) mechanism. The base plays a dual role: it acts as a proton scavenger to drive the equilibrium forward and prevents acid-catalyzed degradation of the cyclopropane ring or the alcohol.

DOT Diagram: Reaction Mechanism

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

| Component | Grade/Purity | Role | Notes |

| This compound | >97% | Substrate | Can be generated in situ from diacid if commercial stock is unavailable. |

| Alcohol (R-OH) | >98%, Dry | Nucleophile | Dry over 3Å or 4Å molecular sieves if moisture sensitive. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Preferred for solubility; THF is an alternative. |

| Triethylamine (TEA) | >99% | Base | Scavenges HCl. Pyridine is a valid alternative. |

| DMAP | >99% | Catalyst | Optional (5-10 mol%) to accelerate sterically hindered alcohols. |

| Sodium Bicarbonate (sat. aq.) | ACS Reagent | Quench | Neutralizes excess acid chloride/HCl during workup. |

Experimental Protocol

Safety Warning: this compound is corrosive and a lachrymator. Handle in a fume hood. The reaction generates HCl gas (or amine hydrochloride salts) and is exothermic.[1]

Phase 1: Preparation (or In-Situ Generation)

If starting from the commercially available acid chloride, skip to Phase 2. If starting from 1,1-Cyclopropanedicarboxylic acid:

-

Suspend the diacid (1.0 equiv) in anhydrous DCM (0.5 M).

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (2.5 equiv) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2-4 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride/DCM. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM for Phase 2.

Phase 2: Esterification Procedure

Scale: 10 mmol (approx. 1.67 g of acid chloride)

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent Charge: Add anhydrous DCM (40 mL) and the Alcohol (22 mmol, 2.2 equiv) .

-

Note: If the alcohol is precious, use 1.0-1.1 equiv of alcohol per acid chloride group (2.0-2.2 total) and ensure the acid chloride is the limiting reagent.

-

-

Base Addition: Add Triethylamine (30 mmol, 3.0 equiv) via syringe.

-

Optional: Add DMAP (0.5 mmol, 5 mol%) if the alcohol is secondary or sterically hindered.

-

-

Cooling: Cool the mixture to 0°C using an ice/water bath.

-

Addition: Dissolve This compound (10 mmol) in DCM (10 mL) . Add this solution dropwise to the reaction flask over 15-20 minutes.

-

Rationale: Slow addition controls the exotherm and prevents local concentration hotspots that could lead to side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2-12 hours .

-

Monitoring: Monitor by TLC or LC-MS. The acid chloride is not stable on silica; monitor the disappearance of the alcohol or the appearance of the diester.

-

-

Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO3 (30 mL) . Stir vigorously for 10 minutes.

Phase 3: Workup & Purification

-

Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Wash combined organics sequentially with:

-

1M HCl or 10% Citric Acid (30 mL) – Removes excess amine/DMAP.

-

Water (30 mL).

-

Brine (30 mL).

-

-

Drying: Dry over anhydrous MgSO4 or Na2SO4 . Filter and concentrate under reduced pressure.[2]

-

Purification:

-

Liquids: Vacuum distillation is often sufficient for simple alkyl esters.

-

Solids/Complex Esters: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

-

-

DOT Diagram: Experimental Workflow

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |

| Incomplete Reaction | Steric hindrance | Add DMAP (10 mol%); Increase temperature to reflux (40°C) if alcohol is bulky. |

| Ring Opening | Strong nucleophile/High Temp | Keep temperature <40°C; Avoid strong Lewis acids; Ensure base is non-nucleophilic (e.g., DIPEA). |

| Decarboxylation | Acidic hydrolysis | Avoid prolonged exposure to strong aqueous acid during workup; use Citric Acid instead of HCl. |

References

-

Synthesis of Cyclopropane-1,1-dicarboxylic Acid: Singh, R. K.; Danishefsky, S. Organic Syntheses1981 , 60, 66.

-

General Acid Chloride Esterification: Common Organic Chemistry - Acid to Ester Conditions.

- Cyclopropane Stability: Wiberg, K. B. Angewandte Chemie International Edition in English1986, 25, 312–322. (Mechanistic grounding on ring strain).

-

Safety Data: Cyclopropanecarbonyl chloride SDS. Sigma-Aldrich.[3]

Sources

Application Note: One-Pot Synthesis Architectures Utilizing 1,1-Cyclopropanedicarbonyl Chloride

Executive Summary & Strategic Value

The cyclopropane moiety acts as a critical bioisostere in modern drug design, offering metabolic stability and rigid conformational locking (the "gem-dimethyl" effect mimic). 1,1-Cyclopropanedicarbonyl chloride (CPDC) represents a high-energy bis-electrophilic synthons capable of constructing spiro-fused heterocycles in a single operational step.

While commercially available, the extreme moisture sensitivity of CPDC often necessitates in situ generation or strictly anhydrous handling. This guide details one-pot protocols that leverage CPDC—either pre-formed or generated in situ—to synthesize privileged spiro-barbiturate and spiro-diazepine scaffolds without intermediate isolation.

Key Applications

-

Spiro-Barbiturates: GABA receptor modulators and anticonvulsant pharmacophores.

-

Spiro-Pyrimidinediones: Antiviral core structures.

-

Cyclopropane-Fused Diazepines: CNS-active agents.

Mechanistic Architecture

The utility of this compound lies in its dual electrophilicity. Unlike acyclic malonyl chloride, the cyclopropane ring introduces significant angle strain (

Reaction Pathway Analysis

The one-pot sequence typically follows an Acylation-Cycloacylation Cascade :

-

Activation: Conversion of the parent diacid to the dichloride (if not using commercial stock).

-

First Acylation: Rapid nucleophilic attack by the first amine/urea nitrogen to form an amido-acid chloride intermediate.

-

Intramolecular Cyclization: The second nucleophilic site attacks the remaining acid chloride. This step is entropically favored due to the "Thorpe-Ingold" effect provided by the cyclopropane quaternary carbon.

Caption: Mechanistic flow from precursor activation to cascade cyclization.

Critical Handling & Safety Protocols

Warning: this compound is a lachrymator and corrosive. It reacts violently with water to release HCl gas.

| Parameter | Specification | Rationale |

| Solvent Choice | DCM, THF, or MeCN (Anhydrous) | Must be non-nucleophilic. DMF is used only as a catalyst. |

| Temperature | 0°C to RT (Initial), Reflux (Cyclization) | Control exotherm during first addition; heat required to drive ring closure. |

| Base Scavenger | Et | Essential to neutralize HCl generated and prevent acid-mediated decomposition. |

| Quenching | Ice-cold NaHCO | Controlled hydrolysis of excess acid chloride. |

Experimental Protocols

Protocol A: In Situ Generation & Synthesis of Spiro[2.5]octane-4,6-dione (Spiro-Barbiturate)

This protocol avoids the isolation of the unstable acid chloride, generating it fresh for immediate coupling with urea.

Reagents:

-

1,1-Cyclopropanedicarboxylic acid (1.0 equiv)

-

Oxalyl chloride (2.2 equiv)

-

DMF (catalytic, 2-3 drops)

-

Urea (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Activation Phase:

-

Charge a flame-dried RBF with 1,1-cyclopropanedicarboxylic acid (10 mmol) and anhydrous DCM (50 mL) under N

. -

Add catalytic DMF (2 drops).

-

Add oxalyl chloride (22 mmol) dropwise at 0°C. Gas evolution (CO/CO

) will be vigorous. -

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution is clear (indicating conversion to CPDC).

-

Optional: Remove volatiles in vacuo and redissolve in fresh DCM if removal of excess oxalyl chloride is critical for sensitive substrates.

-

-

Coupling Phase:

-

Cool the CPDC solution to 0°C.

-

Add solid Urea (10 mmol) in one portion (or as a suspension in DCM).

-

Critical: Add Et

N (22 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent oligomerization. -

Allow to warm to RT, then reflux (40°C) for 4-6 hours to ensure complete cyclization.

-

-

Workup:

-

Quench with cold water (50 mL).

-

Separate organic layer; wash aqueous layer with DCM (2 x 20 mL).[1]

-

Combine organics, wash with 1N HCl (to remove residual base) and Brine.

-

Dry over Na

SO -

Purification: Recrystallization from EtOH/Water is typically sufficient for spiro-barbiturates.

-

Protocol B: Synthesis of Cyclopropane-Fused 1,4-Diazepines

Using CPDC to form 7-membered rings with 1,2-diamines (e.g., o-phenylenediamine).

Reagents:

-

This compound (Commercial or in situ, 1.0 equiv)

-

o-Phenylenediamine (1.0 equiv)

-

Triethylamine (2.5 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation:

-

Dissolve o-phenylenediamine (5 mmol) and Et

N (12.5 mmol) in anhydrous THF (30 mL) at 0°C.

-

-

Addition:

-

Dissolve CPDC (5 mmol) in THF (10 mL).

-

Add the CPDC solution slowly (syringe pump preferred, 1 mL/min) to the diamine solution.

-

Note: Slow addition of the electrophile to the nucleophile favors intramolecular cyclization over intermolecular polymerization.

-

-

Reaction:

-

Stir at 0°C for 1 hour, then reflux for 3 hours.

-

-

Isolation:

-

Filter off the triethylamine hydrochloride salt precipitate.

-

Concentrate the filtrate.

-

Purify via flash chromatography (EtOAc/Hexanes) to isolate the spiro-diazepine-dione.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oligomers | Concentration too high | Dilute reaction (0.05 M - 0.1 M) to favor intramolecular cyclization (High Dilution Principle). |

| Incomplete Cyclization | Steric hindrance or low temp | Increase reflux time; Switch solvent to 1,2-dichloroethane (higher boiling point). |

| Violent Gas Evolution | Fast addition of (COCl) | Add oxalyl chloride slower at 0°C; ensure efficient venting. |

| Product Hydrolysis | Wet workup conditions | Acidify aqueous wash cautiously; some spiro-imides are sensitive to base hydrolysis. |

References

-

Preparation of 1,1-Cyclopropanedicarboxylic Acid (Precursor)

-

Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid.[2] Organic Syntheses, 60, 66.

-

-

One-Pot Activation with Oxalyl Chloride

- Rubin, M., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Organic & Biomolecular Chemistry, 14, 1-5.

-

Spiro-Barbiturate Synthesis Context

-

General Cyclization of Malonyl Chlorides

- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Journal of Organic Chemistry, 79(10), 4477–4483.

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 1,1-Cyclopropanedicarbonyl Chloride

Welcome to the technical support center for 1,1-Cyclopropanedicarbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this highly reactive reagent. Drawing from established chemical principles and field-proven practices, this document provides in-depth troubleshooting and best practices for preventing hydrolysis during storage.

Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its utility is matched by its reactivity. As an acyl chloride, it is highly susceptible to hydrolysis, a chemical reaction with water that degrades the compound and can compromise your experiments.[1][2][3] The primary challenge in storing this reagent is its vigorous and often violent reaction with water, including atmospheric moisture.[4][5] This reaction is irreversible and yields cyclopropane-1,1-dicarboxylic acid and corrosive hydrochloric acid gas.[1][2]

The consequences of improper storage extend beyond the loss of valuable material. Hydrolysis can lead to:

-

Pressure Buildup: The generation of HCl gas within a sealed container can cause dangerous pressure buildup, potentially leading to container failure.

-

Corrosion: The produced HCl is highly corrosive and can damage storage containers and equipment.[4][6]

-

Inaccurate Experimental Results: Using a partially or fully hydrolyzed reagent will lead to incorrect stoichiometric calculations and the formation of unintended byproducts.

This guide will provide you with the necessary knowledge and protocols to mitigate these risks and ensure the long-term viability of your this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the storage and handling of this compound.

Q1: What are the visible signs of hydrolysis in my this compound?

-

A: The most immediate sign is fuming when the container is opened. This is due to the reaction of the reagent with atmospheric moisture, producing HCl gas which then appears as white fumes. You may also observe a change in the liquid's appearance from clear or light yellow to cloudy.[7] In advanced stages of hydrolysis, you might see the formation of a solid precipitate, which is the corresponding dicarboxylic acid.

Q2: What is the ideal storage temperature for this compound?

-

A: For long-term storage, it is recommended to keep the material in a cool, dry, and well-ventilated place.[5][8][9] A refrigerator designed for flammable materials is a suitable option.[5] Avoid storing it at room temperature for extended periods, as higher temperatures can accelerate degradation.

Q3: Can I store this compound in a standard laboratory freezer?

-

A: While low temperatures are beneficial, standard freezers are not recommended due to the potential for condensation to form upon removal and the risk of temperature fluctuations during defrost cycles. If freezer storage is necessary, ensure the container is exceptionally well-sealed and allowed to equilibrate to room temperature in a desiccator before opening.

Q4: What type of container is best for storing this reagent?

-

A: The ideal container is made of corrosion-resistant material, such as borosilicate glass, with a tightly sealing cap.[6] The cap should have a chemically inert liner, like PTFE, to prevent reaction with the chloride. For added protection, consider using a container with a ground glass joint and a stopper, further sealed with Parafilm®.

Q5: How can I be sure my inert gas is dry enough for use?

-

A: Use a high-purity grade of nitrogen or argon with a very low moisture content (typically < 5 ppm).[10][11] It is good practice to pass the inert gas through a drying tube filled with a suitable desiccant, such as Drierite® (anhydrous calcium sulfate) or a molecular sieve, immediately before it enters the storage container.

Troubleshooting Guide: Diagnosing and Resolving Storage Issues

This section provides a systematic approach to identifying and correcting common problems encountered during the storage of this compound.

| Observed Problem | Probable Cause(s) | Corrective Action(s) |

| White fumes upon opening the container | Exposure to atmospheric moisture. This could be from an improper seal or opening the container in a humid environment. | Immediately handle the material in a fume hood.[2] If only a small amount has been exposed, the bulk may still be viable. Re-purge the container with a dry inert gas before resealing. For future use, open in a glove box or under a positive pressure of inert gas. |

| Pressure buildup inside the container (e.g., hissing sound upon opening, bulging cap) | Significant hydrolysis has occurred, generating HCl gas. | CAUTION: Handle with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Slowly and carefully vent the container. The reagent is likely compromised and should be properly quenched and disposed of according to your institution's guidelines. |

| Liquid appears cloudy or contains a solid precipitate | Advanced hydrolysis has led to the formation of cyclopropane-1,1-dicarboxylic acid. | The reagent is no longer suitable for most applications. It should be properly quenched and disposed of. Review your storage and handling procedures to prevent this from happening with new batches. |

| Discoloration of the liquid (darkening) | This could indicate slow degradation over time, possibly catalyzed by impurities or light exposure. | While the material may still be usable for some applications, its purity is questionable. Consider re-purifying the material by distillation if a large quantity is affected and a purification protocol is available.[7] Store in an amber glass bottle to protect from light.[3] |

Best Practices for Hydrolysis-Free Storage

Adhering to the following protocols will significantly extend the shelf-life of your this compound and ensure its integrity for your experiments.

The Principle of an Inert Atmosphere

The most critical factor in preventing hydrolysis is the rigorous exclusion of moisture.[3][12] This is best achieved by storing the reagent under a dry, inert atmosphere.[10][13] Inert gases like nitrogen and argon are non-reactive and can displace the moisture-containing air in the container's headspace.[11]

Recommended Storage Protocol

-

Container Selection and Preparation:

-

Choose a clean, dry, and corrosion-resistant container, such as a borosilicate glass bottle with a PTFE-lined cap.[6]

-

Before use, oven-dry the container and cap at 120°C for at least 4 hours to remove any adsorbed moisture. Allow it to cool to room temperature in a desiccator.

-

-

Inert Gas Purging:

-

In a fume hood or glove box, flush the dried container with a gentle stream of dry nitrogen or argon for several minutes.

-

Transfer the this compound into the purged container.

-

Before sealing, flush the headspace of the container with the inert gas for another 1-2 minutes.

-

-

Sealing the Container:

-

Tightly secure the cap.

-

For an extra layer of protection, wrap the cap and neck of the bottle with Parafilm®.

-

-

Secondary Containment and Labeling:

-

Place the sealed container inside a larger, compatible secondary container, such as a polyethylene tub.

-

Add a layer of inert absorbent material, like vermiculite, to the secondary container to cushion the primary container and absorb any potential leaks.

-

Clearly label the container with the chemical name, date received, and date opened.

-

-

Storage Conditions:

The Role of Desiccants

While an inert atmosphere is the primary defense, desiccants play a crucial role in maintaining a dry environment, especially for long-term storage or in facilities with high ambient humidity.[15][16]

-

In-Desiccator Storage: Store the sealed container of this compound within a glass desiccator. The desiccator should contain an indicating desiccant like Drierite® or silica gel.[17] The indicating feature will provide a clear visual cue when the desiccant needs to be regenerated or replaced.

-

Desiccant Selection: For this application, neutral desiccants are preferred. Anhydrous calcium chloride or molecular sieves are excellent choices.[15][18][19] Avoid acidic desiccants if there is a risk of them coming into contact with the reagent.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a decision-making workflow for troubleshooting.

Caption: The hydrolysis of this compound.

Caption: Troubleshooting workflow for stored this compound.

References

- Preventing Contamination with Inert Gas in Storage. (2026, February 12).

- What Is Inert Gas: A Complete Guide to Safe, Stable Inert Gases. (2026, February 17). Ecreee.

- Preventing Contamination in Bulk Material Storage. (2025, May 13). DoverMEI.

- Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon Machinery Moving and Millwright Services.

- Inerting in the chemical industry. Linde.

- Cyclopropanecarbonyl chloride. Santa Cruz Biotechnology.

- Storage Tanks can breathe protected against moisture contamination. (2015, November 25). Brownell Limited.

- 7 Strategies to Safeguard Products from Moisture Damage. (2024, September 24).

- Acetyl chloride. (2024, January 8). Sciencemadness Wiki.

- Chemicals - safe use and handling. (2025, August 28). HSE.

- ICSC 0210 - ACETYL CHLORIDE. ILO and WHO.

- Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG.

- Inert gas. Wikipedia.

- Calcium Chloride Desiccant | Super Sorbent Moisture Absorber. Sorbstar.

- Premium Desiccant Bulk Material, Desiccant Dehumidifier Calcium Chloride, 7 LBS. eBay.

- Chemical Storage.

- CAS 4023-34-1: Cyclopropanecarbonyl chloride. CymitQuimica.

- SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. (2010, May 14). ThermoFisher.

- SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. (2010, May 14). Fisher Scientific.

- Acid Chlorides Warehouse Storage. Cubework.

- Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know. (2024, August 20). Ketone Pharma.

- Cyclopropanecarbonyl Chloride | 4023-34-1. ChemicalBook.

- Desiccant's Properties and Applic

- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.

- What is Cyclopropanecarbonyl Chloride and how is it used? (2023, April 17). Guidechem.

- Selecting Desiccant Guide. (2025, March 13). AGM Container Controls.

- Understanding Desiccants: Function & Types. (2025, June 3). Edco Supply Co.

Sources

- 1. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. alltracon.com [alltracon.com]

- 7. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]

- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 12. hse.gov.uk [hse.gov.uk]

- 13. Inert gas - Wikipedia [en.wikipedia.org]

- 14. cubework.com [cubework.com]

- 15. 7 Strategies to Safeguard Products from Moisture Damage Streampeak Group [streampeakgroup.com]

- 16. agmcontainer.com [agmcontainer.com]

- 17. edcosupply.com [edcosupply.com]

- 18. Premium Desiccant Bulk Material, Desiccant Dehumidifier Calcium Chloride, 7 LBS | eBay [ebay.com]

- 19. Desiccant's Properties and Applications | 上海才用干燥剂 [shcaiyong.com]

Technical Support Center: Optimizing Yield in 1,1-Cyclopropanedicarbonyl Chloride Acylation Reactions

Welcome to the technical support center for optimizing acylation reactions utilizing 1,1-cyclopropanedicarbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on providing practical, experience-driven solutions to common challenges encountered in the laboratory, ensuring both scientific rigor and successful experimental outcomes.

Introduction: The Unique Challenges of this compound

This compound is a highly reactive and sterically demanding acylating agent. Its gem-dicarbonyl structure on a strained cyclopropane ring presents unique challenges not typically encountered with simpler acyl chlorides. This guide will address the most common issues, from low or no product yield to the formation of complex side products and purification difficulties.

Section 1: Troubleshooting Low or No Product Yield

Low or nonexistent yield is one of the most frequent and frustrating issues in acylation reactions. The root causes often lie in the stability of the starting material, the activity of the catalyst, or suboptimal reaction conditions.

Q1: My reaction is not producing any of the desired acylated product. What are the likely causes?

A1: The complete failure of the reaction can often be traced back to several critical factors:

-

Reagent Integrity: this compound is highly sensitive to moisture.[1][2] Exposure to atmospheric humidity can lead to rapid hydrolysis back to the dicarboxylic acid, rendering it inactive for acylation.[2][3] Always handle the reagent under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are essential for activating the acyl chloride. However, they are also extremely hygroscopic and will be deactivated by any moisture present in the reaction system.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

-

Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering the catalyst. This necessitates the use of at least stoichiometric amounts, and often an excess, of the Lewis acid to drive the reaction to completion.

-

Substrate Reactivity: The aromatic substrate must be sufficiently electron-rich to undergo electrophilic aromatic substitution. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring can deactivate it, preventing the reaction from occurring.[5]

Troubleshooting Workflow for No Product Formation

Caption: A step-by-step workflow to diagnose and resolve a complete failure of the acylation reaction.

Section 2: Addressing the Formation of Side Products

The formation of unintended byproducts is a common challenge that can significantly complicate purification and reduce the yield of the desired product.

Q2: My reaction is producing a complex mixture of products, including what appears to be a ring-opened species. What is happening and how can I prevent it?

A2: The strained cyclopropane ring in this compound is susceptible to ring-opening under the strongly acidic conditions of a Friedel-Crafts reaction. This can lead to the formation of various chlorinated and rearranged byproducts.

-

Mechanism of Ring-Opening: The Lewis acid can coordinate to the carbonyl oxygen, forming a highly reactive acylium ion. This species can undergo a rearrangement where the cyclopropane ring opens to relieve ring strain, often accompanied by the incorporation of a chloride ion from the Lewis acid complex. Studies on similar systems, such as 2,2-difluorocyclopropanecarbonyl chloride, have shown that ring-opening can be a significant competing pathway, particularly with less reactive aromatic substrates.[6]

-

Influence of Substrate Reactivity: More reactive, electron-rich aromatic substrates can trap the desired acylium ion faster than the ring-opening can occur. Conversely, with less reactive arenes, the acylium ion has a longer lifetime, increasing the likelihood of rearrangement.[6]

-

Temperature Effects: Higher reaction temperatures can provide the activation energy needed for the undesired ring-opening pathway.[7]

Strategies to Minimize Ring-Opening:

| Strategy | Rationale | Recommended Conditions |

| Lower Reaction Temperature | Reduces the rate of the ring-opening side reaction, which often has a higher activation energy than the desired acylation. | Start at 0 °C and slowly warm to room temperature only if necessary. For highly sensitive substrates, temperatures as low as -78 °C may be required. |

| Use a More Reactive Aromatic Substrate | A more nucleophilic arene will react faster with the acylium ion, outcompeting the rearrangement pathway. | Substrates with electron-donating groups (e.g., anisole, toluene) are preferred over benzene or halogenated benzenes.[8] |

| Choice of Lewis Acid | Milder Lewis acids may be less prone to inducing rearrangement. | Consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂, although this may require significant optimization of reaction conditions. |

Proposed Mechanism of Ring-Opening

Sources

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Cyclopropanecarbonyl chloride(4023-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Removing Unreacted 1,1-Cyclopropanedicarbonyl Chloride from Reaction Mixtures

Welcome to the comprehensive technical guide for managing 1,1-Cyclopropanedicarbonyl chloride in your synthetic chemistry workflows. This resource is tailored for researchers, scientists, and professionals in drug development who leverage this highly reactive intermediate. Within this guide, you will find detailed troubleshooting protocols and frequently asked questions designed to address the common challenges associated with the removal of unreacted this compound, thereby ensuring the purity and integrity of your target molecules.

Troubleshooting Guide: Strategies for Complete Removal of this compound

The exceptional reactivity of this compound, while advantageous for chemical transformations, often presents purification challenges.[1][2] Below, we outline common issues encountered during reaction work-up and provide detailed, chemically-sound solutions.

Scenario 1: Residual this compound Detected Post-Aqueous Work-up

Underlying Cause: Incomplete hydrolysis of the acyl chloride. Due to its limited solubility in aqueous media and rapid reaction with the intended nucleophile, a standard water wash may not suffice for its complete removal.[3][4] This is particularly true in biphasic systems or when the contact time with the aqueous phase is minimal.

Solution: Active Quenching with a Nucleophilic Scavenger

A more robust approach involves the use of a "scavenger"—a nucleophile that reacts with the residual acyl chloride to form a more water-soluble and easily separable byproduct.

Detailed Protocol: Amine-Based Quenching

-

Reaction Cooling: Prior to quenching, it is crucial to cool the reaction mixture to 0 °C using an ice bath. This mitigates any potential exotherm that may arise from the quenching process.

-

Addition of Amine Scavenger: Introduce a dilute aqueous solution of a primary or secondary amine, such as 1 M glycine or 5% aqueous diethylamine, in a dropwise manner with vigorous stirring. The amine will readily react with the acyl chloride to form a highly water-soluble amide derivative.[5][6]

-

Monitoring and Completion: Allow the mixture to stir at 0 °C for 20-30 minutes. The disappearance of the acyl chloride can be monitored by thin-layer chromatography (TLC) or a small aliquot analysis by LC-MS.

-

Standard Aqueous Work-up: Following the quench, proceed with your standard aqueous extraction procedure. The newly formed amide will partition into the aqueous layer, effectively removing it from your desired product in the organic phase.

Diagram 1: Workflow for Amine-Based Quenching of Unreacted Acyl Chloride

Caption: Step-by-step workflow for the removal of residual acyl chloride using an amine quench.

Scenario 2: Product Sensitivity to Amine Nucleophiles

Underlying Cause: The target molecule contains functional groups that are also susceptible to reaction with the amine-based quenching agent, leading to undesired side products.

Solution: Controlled Hydrolysis at a Specific pH

For products that are not compatible with amine scavengers, a precisely controlled hydrolysis can be employed. This method leverages a slightly basic pH to accelerate the hydrolysis of the acyl chloride to its corresponding carboxylate salt, which exhibits high water solubility.[7]

Detailed Protocol: pH-Controlled Hydrolysis

-

Reaction Cooling: Cool the reaction mixture to 0 °C to maintain control over the hydrolysis reaction.

-

Controlled Base Addition: Slowly add a dilute aqueous solution of a mild base, such as 1 M sodium bicarbonate (NaHCO₃). It is critical to monitor the pH of the aqueous phase, maintaining it within a range of 8-9.

-

Vigorous Stirring: Stir the biphasic mixture vigorously for 30-60 minutes to ensure efficient hydrolysis of the acyl chloride to the sodium salt of 1,1-cyclopropanedicarboxylic acid.

-

Aqueous Extraction: During the subsequent work-up, the highly polar carboxylate salt will be selectively extracted into the aqueous layer.

Table 1: Comparative Analysis of Quenching Methodologies

| Method | Key Advantages | Potential Drawbacks | Optimal Application |

| Amine Quench | Rapid and highly effective. | Not suitable for products with amine-reactive functionalities. | For products that are stable in the presence of amines. |

| Controlled pH Hydrolysis | Highly selective for the acyl chloride. | May be slower and requires careful pH monitoring. | Ideal for products bearing amine-sensitive groups. |

| Solid-Supported Scavengers | Simplified purification via filtration.[8][9][10] | Higher cost and may necessitate screening for optimal resin.[8][9][10] | Suited for high-throughput synthesis and when aqueous work-ups are not desirable.[11] |

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and expected shelf-life for this compound?

A1: this compound is extremely sensitive to moisture.[1][12] It should be stored under a dry, inert atmosphere (such as argon or nitrogen) in a tightly sealed container.[13] For extended stability, storage in a desiccator or a glovebox is recommended. While it can be stable for several months under these conditions, it is always best to use the freshest possible material. Refrigeration is also advised for long-term storage.

Q2: Is it normal for this compound to fume upon opening the container?

A2: Yes, this is a common observation. The fuming is a result of the acyl chloride reacting with ambient moisture to produce hydrogen chloride (HCl) gas.[14] This serves as a visual confirmation of its high reactivity and underscores the importance of handling it in a moisture-free environment.

Q3: Is a simple water wash sufficient for removing unreacted this compound?

A3: A simple aqueous wash will lead to some hydrolysis, but it is often insufficient for complete removal, particularly when using non-polar organic solvents that limit the interfacial contact between the acyl chloride and water.[3][15][16] For applications requiring high purity, a more proactive quenching strategy is strongly recommended.[6][17]

Q4: Are solid-phase scavengers a viable option for removing this compound?